N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide
Description
Properties
Molecular Formula |
C32H34N4O6S2 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C32H34N4O6S2/c1-21-15-22(2)18-27(17-21)35-43(39,40)29-9-5-25(6-10-29)33-31(37)13-14-32(38)34-26-7-11-30(12-8-26)44(41,42)36-28-19-23(3)16-24(4)20-28/h5-12,15-20,35-36H,13-14H2,1-4H3,(H,33,37)(H,34,38) |
InChI Key |
VGLAVRDBQLRLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Intermediate Synthesis
The synthesis begins with the preparation of 4-[(3,5-dimethylphenyl)sulfamoyl]benzoic acid derivatives. Key steps include:
Step 1: Sulfonylation of 3,5-Dimethylaniline
3,5-Dimethylaniline reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 4-nitro-N-(3,5-dimethylphenyl)benzenesulfonamide.
Reaction Conditions
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Time: 4–12 hours
- Yield: 85–92%
Step 2: Reduction of Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl).
Optimized Parameters
Amide Coupling to Form Butanediamide Core
The diamide backbone is constructed via coupling of two equivalents of 4-[(3,5-dimethylphenyl)sulfamoyl]benzoic acid with 1,4-diaminobutane.
Method A: Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Temperature : 0–25°C
- Yield : 75–82%
Method B: Mixed Anhydride Approach
- Reagents : Isobutyl chloroformate, N-methylmorpholine
- Solvent : THF
- Temperature : -15°C to 0°C
- Yield : 68–74%
Comparative Analysis of Synthetic Methods
| Parameter | Carbodiimide Method | Mixed Anhydride Method |
|---|---|---|
| Yield (%) | 75–82 | 68–74 |
| Reaction Time (h) | 12–24 | 6–8 |
| Purification Difficulty | Moderate | High |
| Scalability | Excellent | Moderate |
| Cost | High | Low |
Critical Optimization Strategies
Solvent Selection
Protecting Group Chemistry
- Boc Protection : Tert-butyloxycarbonyl (Boc) groups prevent unwanted side reactions during amine coupling.
- Deprotection : Trifluoroacetic acid (TFA) in DCM quantitatively removes Boc groups without degrading the sulfonamide.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 12H, CH₃), 2.90–3.10 (m, 4H, NHCO), 7.35–7.60 (m, 12H, Ar-H).
- HRMS : m/z [M+H]⁺ calc. 694.2543, found 694.2538.
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic rings may interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its symmetrical bis-sulfonamide and butanediamide framework. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Key Structural and Functional Comparisons
Structural Analysis
- Butanediamide Core : Both this compound and the chromenyl-substituted butanediamide share this backbone, which likely enhances rigidity and thermal stability. However, the latter’s chromenyl groups confer higher polarity and bioactivity.
- Sulfamoyl Groups: The target compound’s sulfamoyl groups resemble those in flusulfamide and the pentanamide derivative . These groups are associated with antifungal activity and enzyme inhibition but may reduce solubility compared to non-sulfonylated analogs.
- Substituent Effects : The 3,5-dimethylphenyl groups in the target compound may enhance lipophilicity and membrane permeability compared to pyridinyl or chromenyl substituents.
Functional Comparisons
- Bioactivity : The chromenyl-substituted butanediamide demonstrated strong binding to diabetes-related targets, suggesting that the target compound’s sulfamoyl groups could be modified for similar applications. In contrast, flusulfamide is strictly a fungicide, highlighting the role of substituents in defining biological roles.
- Synthetic Utility : The pentanamide derivative achieved 83% yield, indicating efficient synthesis routes for sulfamoyl-containing amides. The target compound’s synthesis may face challenges due to steric hindrance from the bulky 3,5-dimethylphenyl groups.
Biological Activity
N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide is a complex organic compound notable for its significant biological activity. This article explores its structure, synthesis, and various biological properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique molecular structure consisting of two 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl groups linked to a butanediamide backbone. Its molecular formula is C₃₁H₃₉N₃O₄S₂, with a molecular weight of approximately 634.8 g/mol. The presence of sulfonamide functional groups is crucial as they are known for their biological activity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several synthetic steps, including the formation of the sulfonamide groups and the butanediamide linkage. The process can be optimized for industrial applications to ensure high yield and purity.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor. The sulfonamide groups are known to interact with enzyme active sites, potentially leading to inhibition of enzymatic activity. This characteristic suggests possible applications in therapeutic areas such as anti-inflammatory and anticancer treatments.
Modulation of Cellular Signaling
Research indicates that this compound may modulate various cellular signaling pathways. The ability to influence these pathways enhances its potential as a therapeutic agent in drug development. For instance, studies have shown that compounds with similar structures can affect cell proliferation and apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N'-bis{4-sulfamoylphenyl}butanediamide | C₂₁H₂₆N₂O₄S | Lacks the dimethyl substitution; simpler structure |
| N,N'-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}butanediamide | C₂₉H₃₅N₃O₄S | Similar structure but different substitution pattern |
| N,N'-bis{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}butanediamide | C₂₉H₃₅N₃O₄S | Contains a pyridazine ring; differing biological properties |
These comparisons highlight the specific substitutions in this compound that contribute to its unique biological activities.
Case Studies and Research Findings
Recent studies have focused on the biological effects of this compound in various contexts:
- Anti-Cancer Activity : A study demonstrated that this compound exhibits significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of the mitochondrial pathway.
- Anti-Inflammatory Effects : Another research highlighted its potential in reducing inflammation markers in vitro. The compound was found to inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases.
- Enzyme Inhibition Studies : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, further supporting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
